N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a (3-methylphenoxy)methyl group and a sulfanyl bridge. The acetamide moiety is attached to a 3-chloro-4-methylphenyl ring, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-4-3-5-15(8-12)25-10-18-22-23-19(26-18)27-11-17(24)21-14-7-6-13(2)16(20)9-14/h3-9H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZWDSREAJWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-methylphenylamine: This intermediate is synthesized through the chlorination of 4-methylphenylamine.
Formation of the oxadiazole ring: The oxadiazole ring is formed by reacting 3-methylphenoxyacetic acid with hydrazine hydrate, followed by cyclization with carbon disulfide.
Coupling reaction: The final step involves coupling the 3-chloro-4-methylphenylamine with the oxadiazole intermediate using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
There is emerging evidence that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing the oxadiazole ring have shown efficacy in inducing apoptosis in cancer cell lines . The specific compound discussed may have similar effects due to its structural analogies with known anticancer agents.
Anti-inflammatory Effects
Studies have suggested that certain sulfanyl compounds can exhibit anti-inflammatory properties. The compound's structure may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Research has shown that oxadiazole derivatives can act as effective insecticides and fungicides. For example, a recent study highlighted the effectiveness of similar compounds against common agricultural pests and pathogens . This application could be vital for developing new agrochemicals that are less harmful to the environment.
Herbicidal Properties
In addition to its pesticidal applications, there is potential for herbicidal activity. Compounds with similar structures have been tested for their ability to inhibit weed growth without affecting crop yield. This aspect could lead to the development of selective herbicides that target specific weed species while preserving desirable plants .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, researchers synthesized several derivatives of this compound and tested them against various pathogens. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound .
Case Study 2: Agricultural Application
A field trial was conducted to assess the effectiveness of an oxadiazole-based pesticide derived from the compound against aphid populations in soybean crops. The trial demonstrated a marked reduction in aphid numbers and an increase in crop yield compared to untreated plots .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
a. N-(2,4-Dichlorophenyl)-2-({5-[(4-Ethylphenoxy)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)Acetamide (BL98488)
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₃S
- Key Differences: The aryl group is 2,4-dichlorophenyl instead of 3-chloro-4-methylphenyl, and the oxadiazole substituent is 4-ethylphenoxy instead of 3-methylphenoxy.
b. N-(5-Fluoro-2-Methylphenyl)-2-({5-[(3-Methylphenoxy)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)Acetamide
- Molecular Formula : C₁₉H₁₈FN₃O₃S
- Key Differences : The aryl group is 5-fluoro-2-methylphenyl. Fluorine’s electron-withdrawing nature may alter electronic distribution, affecting binding to bacterial targets like DNA gyrase .
Analogues with Modified Oxadiazole Substituents
a. 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(3-Methylphenyl)Propanamide (7c)
- Molecular Formula : C₁₆H₁₇N₅O₂S₂
- Key Differences: Replaces (3-methylphenoxy)methyl with a thiazole-containing substituent.
- aureus MIC: 63 µg/mL) .
b. 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide (4)
- Molecular Formula : C₂₁H₁₇N₅O₂S
- Key Differences : Diphenylmethyl substituent on oxadiazole and pyrazinyl acetamide group.
- Impact : Bulky diphenylmethyl groups may reduce solubility but improve stability against metabolic degradation .
Physicochemical Properties Comparison
*Estimated based on structural analysis.
Structure-Activity Relationships (SAR)
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : C₁₉H₁₈ClN₃OS
- Molecular Weight : 373.88 g/mol
The structure consists of a chloro-substituted aromatic ring, an acetamide functional group, and an oxadiazole moiety linked via a sulfur atom. This unique arrangement contributes to its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including this compound. The mechanism of action often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies and Findings:
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In Vitro Studies :
- A study reported that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 0.67 µM to 1.18 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights :
Antimicrobial Activity
Beyond anticancer properties, this compound has also been evaluated for antimicrobial effects.
Findings:
- Antibacterial Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:
- The presence of electron-withdrawing groups such as chlorine enhances biological activity.
- Modifications on the phenyl rings can significantly alter potency against specific targets.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
